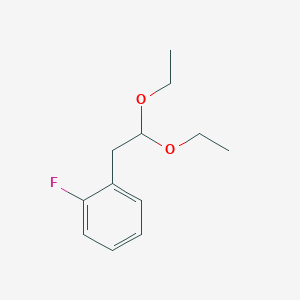![molecular formula C16H10N4O3 B2539134 2-[(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione CAS No. 712324-58-8](/img/structure/B2539134.png)
2-[(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione” is a complex organic molecule that contains several functional groups, including a pyridine ring, an oxadiazole ring, and an isoindole dione group .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using single crystal X-ray diffraction method . This technique can reveal the arrangement of atoms in the molecule and any intramolecular hydrogen bonding.Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the rearrangement of the 1,2,4-oxadiazole ring due to its low aromaticity and the presence of a weak O–N bond .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques, including elemental analysis, FTIR, 1H NMR, and 13C NMR spectroscopy, and mass spectrometry .Scientific Research Applications
Antibacterial and Antimycobacterial Activity
Imidazole derivatives have demonstrated antibacterial and antimycobacterial properties. Researchers have synthesized compounds containing imidazole moieties and evaluated their efficacy against bacterial strains, including Mycobacterium tuberculosis. These derivatives could potentially serve as novel antimicrobial agents .
Antidiabetic Potential
Certain imidazole-based compounds exhibit blood glucose-lowering effects. They may find applications in managing hyperglycemia, type 1 diabetes, insulin resistance, and related metabolic disorders. These compounds hold promise as potential therapeutic agents for diabetes and associated conditions .
Catalytic Properties
Imidazole-containing complexes have been investigated for their catalytic activity. For instance, some metal complexes based on imidazole ligands show promising catalytic behavior, such as oxygen evolution reaction (OER) under basic conditions. These findings highlight their potential in catalysis .
Antitumor and Anticancer Properties
While further research is needed, imidazole derivatives have shown antitumor and anticancer activity in preclinical studies. Their ability to modulate cellular processes makes them interesting candidates for cancer therapy .
Anti-Inflammatory and Antioxidant Effects
Imidazole compounds possess anti-inflammatory and antioxidant properties. These properties are crucial in managing oxidative stress and inflammation-related diseases. Researchers continue to explore their potential in drug development .
DNA Binding and Interaction
Imidazole derivatives can interact with DNA, which has implications for drug design. Understanding their binding modes and interactions with nucleic acids contributes to the development of targeted therapies .
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole motif, which is present in this compound, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as agents for treatment of age-related diseases , antimicrobials , and Sirtuin 2 inhibitors .
Mode of Action
Compounds with a 1,2,4-oxadiazole motif are known to interact with their targets through various mechanisms, depending on the specific target and the structure of the compound .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been associated with a variety of biochemical pathways, including those involved in cancer therapy, treatment of age-related diseases, antimicrobial activity, and sirtuin 2 inhibition .
Result of Action
1,2,4-oxadiazole derivatives have been found to have various effects, such as inhibitory effects on human carbonic anhydrase isoforms related to cancer therapy .
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicine, materials science, and organic synthesis .
properties
IUPAC Name |
2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O3/c21-15-11-3-1-2-4-12(11)16(22)20(15)9-13-18-14(19-23-13)10-5-7-17-8-6-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPICENJKCHEPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

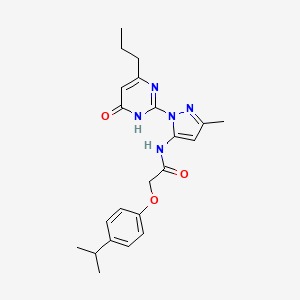

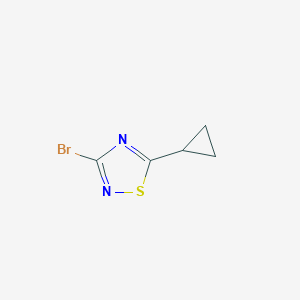
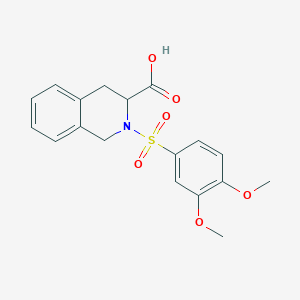
![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2539060.png)
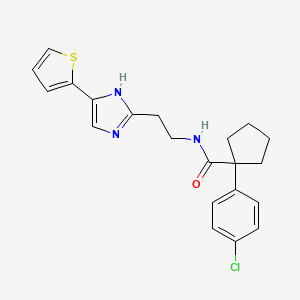
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2539063.png)
![2-[(1-Methylpiperidin-3-yl)methoxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B2539064.png)
![(1H-benzo[d]imidazol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2539065.png)
![1-Oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate](/img/structure/B2539066.png)
![Ethyl 5-(2-(4-chlorophenoxy)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2539067.png)
![8-(4-fluorophenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2539069.png)
![N-(benzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-chloroacetamide](/img/structure/B2539071.png)
